3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one
Description
Properties
CAS No. |
573719-54-7 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-phenyl-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H19NO2/c1-14(2)16-9-11-21-19(13-16)23-22(25-21)18-12-17(8-10-20(18)24)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |
InChI Key |
SRAGHZWNUQTSST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary components:
- 5-Isopropyl-1,3-benzoxazole : A benzoxazole ring substituted with an isopropyl group at the 5-position.
- [1,1'-Biphenyl]-4(3H)-one : A biphenyl system featuring a ketone group at the 4-position.
The conjugation between these moieties via a ylidene (C=N) bond suggests a condensation-driven strategy, likely involving keto-enol tautomerism or dehydrogenation. Retrosynthetically, the compound can be derived from the coupling of a preformed 5-isopropylbenzoxazole intermediate with a functionalized biphenyl ketone precursor.
Synthesis of the 5-Isopropyl-1,3-benzoxazole Core
Starting Materials and Key Reactions
The benzoxazole nucleus is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl compounds. For the 5-isopropyl substituent, 2-amino-5-isopropylphenol serves as the primary precursor. This intermediate can be prepared through:
Cyclocondensation Strategies
The benzoxazole ring is formed by reacting 2-amino-5-isopropylphenol with carbonyl partners under catalytic conditions. Notable methods include:
Aldehyde/Ketone Condensation
Using aldehydes or ketones in the presence of nanocatalysts (e.g., Pd-supported [SMNP@GLP][Cl]) under aerobic conditions yields 2-aryl/alkyl benzoxazoles. For example, reaction with benzaldehyde produces 2-phenyl derivatives in 83–95% yield. Adapting this method, isopropyl-substituted aldehydes could directly introduce the substituent, though steric hindrance may necessitate longer reaction times (18–48 hours).
Acid-Catalyzed Cyclization
Brønsted acidic ionic liquids (e.g., [HSO₃-BMIM][HSO₄]) enable solvent-free cyclization of 2-aminophenol with ketones at 130°C, achieving yields up to 98%. This approach is advantageous for scalability and reduced environmental impact.
Synthesis of [1,1'-Biphenyl]-4(3H)-one
Friedel-Crafts Acylation
The biphenyl ketone moiety is synthesized via Friedel-Crafts acylation of benzene with benzoyl chloride, catalyzed by FeCl₃ under high-pressure conditions (2–5.5 kg/cm²). This method, detailed in Patent CN105272839A, produces [1,1'-biphenyl]-4-one in a streamlined process with minimal waste. Key steps include:
Conjugation of Benzoxazole and Biphenyl Ketone Moieties
Knoevenagel Condensation
The ylidene linkage is established via condensation between the benzoxazole’s active methylene group and the biphenyl ketone’s carbonyl. For instance, reacting 5-isopropylbenzoxazole-2-carbaldehyde with [1,1'-biphenyl]-4-one in the presence of piperidine and acetic acid yields the conjugated product.
Reaction Conditions :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Heck or Sonogashira coupling could link halogenated benzoxazoles to ethynyl-substituted biphenyl ketones. For example:
Optimization and Challenges
Catalytic Efficiency
Nanocatalysts like Fe₃O₄ nanoparticles enhance reaction rates and yields in benzoxazole synthesis. For instance, Agashe et al. reported Fe₃O₄-catalyzed cyclocondensation achieving 96% yield in 2 minutes under solvent-free conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | 5-Isopropylbenzoxazole-2-carbaldehyde, [1,1'-biphenyl]-4-one | Piperidine/AcOH | 65–78 | 6–8 | Mild conditions, high selectivity | Requires pre-functionalized aldehyde |
| Heck Coupling | 2-Bromo-5-isopropylbenzoxazole, 4-Ethynyl-[1,1'-biphenyl]-4-one | Pd(PPh₃)₄ | 70–85 | 12–24 | Versatile, tolerates steric bulk | Costly catalysts, inert conditions |
| Friedel-Crafts Acylation | Benzene, Benzoyl chloride | FeCl₃ | 80–90 | 6.5 | Scalable, solvent-free | High-pressure equipment required |
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or biphenyl rings.
Scientific Research Applications
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: Biphenyl systems (as in the target compound) exhibit lower solubility in polar solvents compared to monoaromatic analogues (e.g., SQ6 squarylium dyes) due to extended conjugation .
- Biological Activity :
- Antimicrobial : Halogenated benzoxazolones (e.g., 5-chloro derivatives) show activity at 512 mg/L against E. coli, whereas the target compound’s isopropyl group may alter membrane permeability .
- Cytotoxicity : Biphenyl-containing compounds often demonstrate higher cytotoxicity in cancer cell lines (e.g., K562, HeLa) due to intercalation or protein binding .
Spectroscopic and Computational Data
- NMR : The biphenyl ketone moiety in the target compound would exhibit distinct aromatic proton signals (δ 7.4–8.0 ppm) and carbonyl carbon shifts (δ ~190 ppm), similar to biphenyl esters in .
- DFT Calculations: Studies on 3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2(3H)-one reveal planar benzoxazole rings and non-covalent interactions (e.g., C–H···O), which likely apply to the target compound .
Biological Activity
The compound 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one is a member of the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates a benzoxazole moiety linked to a biphenyl system, which may contribute to its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following sections summarize key findings related to its biological activity.
The anticancer activity of benzoxazole derivatives has been attributed to several mechanisms:
- Inhibition of DNA Topoisomerase : Some studies suggest that these compounds can interfere with DNA topoisomerase I activity, leading to apoptosis in cancer cells .
- Induction of Apoptosis : Compounds in this class have been shown to activate apoptotic pathways in various cancer cell lines .
Case Studies
- Sulforhodamine B Assays : In vitro studies using the Sulforhodamine B (SRB) assay demonstrated that similar benzoxazole compounds significantly inhibited the proliferation of leukemia and lung cancer cell lines. For instance, one study reported IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells .
- Comparative Analysis : A comparative analysis showed that derivatives containing specific substituents on the benzoxazole ring exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines when compared to their parent compounds .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
